(R)-Indapamide

Description

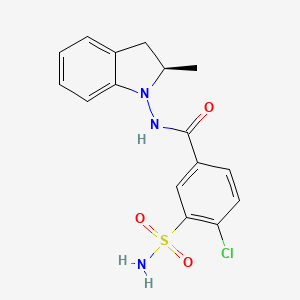

Structure

3D Structure

Properties

CAS No. |

77083-52-4 |

|---|---|

Molecular Formula |

C16H16ClN3O3S |

Molecular Weight |

365.8 g/mol |

IUPAC Name |

4-chloro-N-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-3-sulfamoylbenzamide |

InChI |

InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/t10-/m1/s1 |

InChI Key |

NDDAHWYSQHTHNT-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Canonical SMILES |

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Stereochemical Impact on Indapamide S Biological Actions

Theoretical Frameworks of Chiral Recognition in Biological Systems

The differential effects of enantiomers in the body are rooted in the principles of chiral recognition. Biological systems, such as enzymes and receptors, are themselves chiral, constructed from L-amino acids and D-sugars. This inherent chirality allows them to interact preferentially with one enantiomer over the other, much like a right hand fits better into a right-handed glove than a left-handed one.

This selectivity arises from the need for a precise three-point interaction between the chiral drug molecule and its biological target. For an effective binding to occur, multiple points on the drug molecule must align with corresponding points on the receptor or enzyme's binding site. Due to their different spatial arrangements, only one enantiomer may be able to achieve this optimal fit, leading to a higher affinity and, consequently, a more potent pharmacological effect. The less active enantiomer, known as the distomer, may bind weakly or not at all. In some cases, the distomer can even have entirely different or even adverse effects. orientjchem.org

The separation and analysis of indapamide (B195227) enantiomers have been achieved through various analytical techniques, including capillary electrophoresis and high-performance liquid chromatography (HPLC), often employing chiral selectors like cyclodextrins. nih.govresearchgate.netakjournals.com These methods are crucial for studying the individual pharmacokinetic and pharmacodynamic properties of (R)- and (S)-indapamide. nih.govresearchgate.net

Postulated Differential Pharmacological Activities of (R)- and (S)-Indapamide

While research into the specific pharmacological differences between (R)- and (S)-indapamide is not extensive, the fundamental principles of stereopharmacology suggest that their activities are unlikely to be identical. nih.govnih.gov It is hypothesized that one enantiomer may be primarily responsible for the therapeutic diuretic and antihypertensive effects, while the other may be less active or contribute to different physiological responses.

Indapamide's therapeutic action is attributed to its dual effects: a diuretic action at the renal tubules and a direct vasodilatory effect on blood vessels. nih.gov The diuretic effect involves the inhibition of sodium and chloride reabsorption in the proximal part of the distal tubule. hres.ca The vasodilation is thought to be mediated by the inhibition of calcium ion movement across vascular smooth muscle membranes. nih.gov It is plausible that the (R)- and (S)-enantiomers interact differently with the transporters and ion channels involved in these processes.

Studies comparing indapamide to other diuretics have highlighted its unique properties, such as a reduced impact on glucose and lipid metabolism. nih.govdrugbank.com Investigating the enantiomers individually could reveal whether one form possesses a more favorable metabolic profile than the other.

Enantioselective Molecular Interactions and Binding Site Specificity

The molecular interactions of indapamide enantiomers with their biological targets are expected to be enantioselective. Indapamide is known to bind to plasma proteins, primarily alpha 1-acid glycoprotein (B1211001) and albumin, as well as to erythrocytes. nih.gov The high lipid solubility of its methylindoline moiety facilitates its uptake into the vascular wall. nps.org.auresearchgate.net

The binding affinity of each enantiomer to these proteins and tissues could differ, influencing their distribution, metabolism, and elimination. For instance, studies on other chiral drugs have demonstrated stereoselective protein binding, which can affect the free drug concentration and, therefore, its pharmacological activity.

Furthermore, indapamide is known to inhibit carbonic anhydrase isoforms. acs.org The binding of indapamide to carbonic anhydrase II has been studied, revealing specific interactions within the enzyme's active site. It is highly probable that the (R) and (S) enantiomers exhibit different binding affinities and inhibitory potencies against various carbonic anhydrase isozymes due to their distinct spatial orientations. The precise fit of each enantiomer within the chiral environment of the enzyme's active site would dictate the strength of the interaction.

Advanced Analytical Methodologies for Enantiomeric Separation and Purity Assessment of Indapamide

Chiral Chromatographic Techniques

Chiral chromatography is a cornerstone for the enantioseparation of racemic compounds. This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a diastereomeric interaction with the enantiomers, leading to differential retention and subsequent separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a widely employed and versatile technique for the enantioseparation of indapamide (B195227). The selection of an appropriate CSP is paramount for achieving successful resolution. Various types of CSPs, including protein-based and polysaccharide-based columns, have demonstrated efficacy in resolving indapamide enantiomers.

One study utilized an ovomucoid protein-based chiral selector as the stationary phase. The optimization of the separation was achieved by systematically investigating the influence of the mobile phase composition, including the organic modifier and buffer pH, as well as the column temperature. Optimal conditions were identified as a mobile phase consisting of 10% acetonitrile and 90% sodium diphosphate buffer at a pH of 3.1, with a column temperature of 20°C. These conditions yielded a successful enantioseparation of the racemic mixture.

Another approach employed a cellulose tris (3,5-dichlorophenylcarbamate) column, known as Chiralpak IC. This method achieved a baseline resolution of the indapamide enantiomers with a resolution factor (Rs) of at least 2.0. The mobile phase consisted of a mixture of n-hexane and isopropanol (B130326) (70:30, v/v), with UV detection at 240 nm. The retention times for the two enantiomers were 19.2 and 23.3 minutes, respectively chromatographyonline.com. This method was validated for its precision and accuracy and was successfully applied to pharmacokinetic studies chromatographyonline.com.

The Whelk-O 1 CSP, a Pirkle-type column, has also been used for the optimal resolution of indapamide. The mobile phase for this separation was a 1:1 (v/v) mixture of isopropanol and hexane, with a flow rate of 1.0 mL/min and UV detection at 254 nm. Furthermore, a reversed-phase HPLC method using a Chiralcel OD-R column with a mobile phase of water-acetonitrile (60:40, v/v) has been successful for the enantioseparation of indapamide.

Table 1: HPLC Enantioseparation of Indapamide on Different Chiral Stationary Phases

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Retention Times (min) | Reference |

|---|---|---|---|---|---|---|

| Ovomucoid glycoprotein (B1211001) | 10% Acetonitrile / 90% Sodium Diphosphate buffer (pH 3.1) | 1.0 | UV (242 nm) | >1.5 | Not specified | farmaciajournal.com |

| Cellulose tris (3,5-dichlorophenylcarbamate) (Chiralpak IC) | n-hexane:isopropanol (70:30, v/v) | Not specified | UV (240 nm) | ≥ 2.0 | 19.2 and 23.3 | chromatographyonline.com |

| Whelk-O 1 | Isopropanol:hexane (1:1, v/v) | 1.0 | UV (254 nm) | Not specified | Not specified | akjournals.com |

| Chiralcel OD-R | Water:Acetonitrile (60:40, v/v) | 0.5 | UV (210 nm) | Not specified | Not specified | akjournals.com |

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The versatility of SFC is enhanced by the addition of organic modifiers and additives to the mobile phase, allowing for the analysis of a wide range of compounds, including polar and ionic molecules.

For the enantioseparation of indapamide, a Pirkle-type CSP, specifically the Whelk-O 1 column, has been shown to be effective. The optimal resolution was achieved using a mobile phase composed of isopropanol and hexane in a 1:1 (v/v) ratio, with a flow rate of 1.0 mL/min and UV detection at 254 nm akjournals.com. This demonstrates the applicability of SFC for the efficient and "greener" chiral separation of indapamide. The use of supercritical CO2 as the mobile phase in SFC contributes to its reputation as a more environmentally friendly chromatographic technique sphinxsai.com.

Thin-Layer Chromatography (TLC) with Chiral Selectors

Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for the enantiomeric separation of chiral compounds. A novel TLC method has been developed for the stereoselective separation of the racemic mixture of (RS)-Indapamide. This method utilizes β-cyclodextrin as a chiral selector.

In this technique, the TLC plate is prepared by using cyclodextrin as an additive in the silica gel. The separation is achieved using a mobile phase consisting of toluene-ethyl acetate-methanol-glacial acetic acid in a ratio of 6:4:1:0.1. The spots were visualized in an iodine chamber. The enantioselectivity of this method is attributed to the formation of inclusion complexes between the cyclodextrin and the indapamide enantiomers. The study also investigated the impact of mobile phase components, temperature, and pH to determine the optimal separation conditions.

Chiral Electrophoretic Techniques

Chiral electrophoretic techniques, particularly Capillary Electrophoresis, have proven to be powerful tools for the enantioseparation of pharmaceuticals. These methods offer high efficiency, short analysis times, and require only small amounts of sample and reagents.

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)

Capillary Electrophoresis (CE) and its variant, Capillary Zone Electrophoresis (CZE), have been successfully applied to the enantioseparation of indapamide. These techniques utilize the differential migration of charged species in an electric field to achieve separation. For chiral separations, a chiral selector is added to the background electrolyte.

A systematic screening of various native and derivatized cyclodextrins as chiral selectors for indapamide enantioseparation in CZE identified sulfobutyl ether-β-cyclodextrin (SBE-β-CD), an anionic charged cyclodextrin, as the optimal choice. The separation mechanism involves the formation of transient diastereomeric complexes between the SBE-β-CD and the indapamide enantiomers.

The optimization of various parameters was crucial for achieving baseline separation. The investigation included the pH and composition of the background electrolyte, capillary temperature, running voltage, and injection parameters. The optimal conditions were determined to be a buffer solution containing 25 mM disodium hydrogenophosphate and 25 mM sodium dihydrogenophosphate with 5 mM SBE-β-CD as the chiral selector at a pH of 7. The separation was carried out at a voltage of +25 kV and a temperature of 15°C, with UV detection at 242 nm. Under these conditions, the two enantiomers were separated in approximately 6 minutes with a resolution of 4.30 and a separation factor of 1.08 nih.govresearchgate.net. This CZE method was found to be rapid, specific, reliable, and cost-effective for the routine analysis of indapamide enantiomers nih.govresearchgate.net.

Table 2: CZE Enantioseparation of Indapamide

| Chiral Selector | Background Electrolyte (BGE) | pH | Voltage | Temperature | Detection | Resolution (Rs) | Separation Factor (α) | Analysis Time (min) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) (5 mM) | 25 mM Disodium hydrogenophosphate - 25 mM Sodium dihydrogenophosphate | 7 | +25 kV | 15°C | UV (242 nm) | 4.30 | 1.08 | ~6 | nih.govresearchgate.net |

Development and Optimization of Chiral Selectors and Stationary Phases

The successful enantioseparation of indapamide is intrinsically linked to the development and optimization of chiral selectors and stationary phases. The process often involves a systematic screening of various chiral selectors to identify the most effective one, followed by the fine-tuning of analytical conditions to achieve optimal resolution.

For the CZE separation of indapamide, a screening approach involving different native, neutral, and charged derivatized cyclodextrins was employed. This systematic evaluation revealed that the anionic ionized SBE-β-CD provided the best chiral interaction and separation nih.gov. The optimization process then focused on the concentration of this chiral selector. While a higher concentration of the selector can enhance separation, it can also lead to high currents and instability in the electrophoretic system. A concentration of 5 mM SBE-β-CD was found to be optimal, providing a balance between resolution and system stability nih.gov.

In HPLC, the development of an effective method using an ovomucoid stationary phase involved a univariate approach to optimize several experimental conditions. The proportion of the organic modifier (acetonitrile) in the mobile phase, the pH of the buffer, and the column temperature were systematically varied. For instance, the pH of the mobile phase was found to have a significant impact on the retention and resolution of the indapamide enantiomers. A pH of 3.1 was selected as the optimal value. Similarly, the column temperature was investigated, and 20°C was determined to be the ideal temperature for the separation. This methodical optimization of various parameters is crucial for developing a robust and reliable enantioselective analytical method.

The selection and optimization of these chiral selectors and stationary phases are guided by the physicochemical properties of the analyte, (R)-Indapamide. Factors such as the presence of functional groups capable of hydrogen bonding, π-π interactions, and steric effects all play a role in the chiral recognition mechanism.

Cyclodextrin-Based Chiral Selectors

Cyclodextrins (CDs) are cyclic oligosaccharides that are widely utilized as chiral selectors in various analytical separation techniques due to their ability to form inclusion complexes with a wide range of molecules. orientjchem.org The toroidal structure of cyclodextrins, featuring a hydrophobic inner cavity and a hydrophilic exterior, facilitates enantioselective interactions based on steric and hydrophobic effects. orientjchem.org

Capillary electrophoresis (CE) has proven to be a powerful alternative to high-performance liquid chromatography (HPLC) for the chiral separation of indapamide, primarily due to the small sample and solvent volumes required. nih.gov A systematic screening of different native and derivatized cyclodextrins has been conducted to optimize the enantioseparation of indapamide. nih.gov Among the various cyclodextrins tested, including native neutral CDs (α-CD, β-CD, γ-CD) and derivatized neutral CDs (hydroxypropyl-β-CD, randomly methylated β-CD), the anionic substituted charged cyclodextrin, sulfobutyl ether-β-cyclodextrin (SBE-β-CD), emerged as the most effective chiral selector. nih.gov

Optimal separation of the two enantiomers was achieved in approximately 6 minutes using capillary zone electrophoresis with SBE-β-CD as the chiral selector. nih.govnih.gov The optimized conditions involved a buffer solution containing 25 mM disodium hydrogenophosphate and 25 mM sodium dihydrogenophosphate at a pH of 7, with 5 mM SBE-β-CD. nih.govresearchgate.net The separation was carried out at a temperature of 15°C, with an applied voltage of +25 kV and UV detection at 242 nm. nih.govresearchgate.net This method yielded a high resolution of 4.30 and a separation factor of 1.08, demonstrating its suitability for the routine analysis of indapamide enantiomers. nih.govnih.govresearchgate.net

In addition to capillary electrophoresis, thin-layer chromatography (TLC) has also been explored for the stereoselective separation of racemic (RS)-Indapamide using β-cyclodextrin as a chiral selector. orientjchem.org This was achieved by incorporating β-cyclodextrin as an additive in the silica gel for the TLC plate. orientjchem.org The separation was carried out using a mobile phase consisting of toluene-ethyl acetate-methanol-glacial acetic acid (6:4:1:0.1). orientjchem.org

Table 1: Optimized Conditions for Enantioseparation of Indapamide using SBE-β-CD in Capillary Electrophoresis nih.govnih.govresearchgate.net

| Parameter | Optimal Condition |

| Chiral Selector | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) |

| Concentration of Chiral Selector | 5 mM |

| Background Electrolyte | 25 mM Disodium hydrogenophosphate – 25 mM Sodium dihydrogenophosphate |

| pH | 7 |

| Voltage | +25 kV |

| Temperature | 15°C |

| Detection Wavelength | 242 nm |

| Analysis Time | ~ 6 minutes |

| Resolution (Rs) | 4.30 |

| Separation Factor (α) | 1.08 |

Protein-Based Chiral Selectors

Protein-based chiral stationary phases (CSPs) offer another effective approach for the enantiomeric separation of chiral compounds, including indapamide. These CSPs utilize the stereospecific binding properties of immobilized proteins to achieve separation. farmaciajournal.comchiraltech.comchiraltech.com For the enantioseparation of indapamide, an ovomucoid protein-based chiral selector has been successfully employed in high-performance liquid chromatography (HPLC). farmaciajournal.comresearchgate.net

The separation was performed on an Ultron ES Ovomucoid column (150 x 4.6 mm, 5 µm) with UV detection at 242 nm. farmaciajournal.com The optimization of the chromatographic conditions was crucial to achieve a satisfactory separation. This involved a univariate approach to study the effects of the organic modifier in the mobile phase, the buffer pH, and the column temperature on the selectivity (α) and resolution (Rs). farmaciajournal.com

It was determined that a mobile phase with a pH of 3.1, under isocratic elution, provided the optimal conditions for the enantioseparation of the indapamide racemic mixture. farmaciajournal.com The optimized mobile phase consisted of 10% acetonitrile and 90% sodium diphosphate buffer (10 mM). farmaciajournal.comakjournals.com The separation was carried out at a flow rate of 1 mL/min and a column temperature of 20°C. farmaciajournal.com These conditions resulted in retention times of 5.50 and 7.09 minutes for the two enantiomers, with a resolution of 3.83 and a selectivity factor of 1.28. akjournals.com This HPLC method, leveraging an ovomucoid-based chiral selector, proved to be a simple and highly efficient technique for the chiral separation of racemic indapamide. farmaciajournal.com

Table 2: Optimized HPLC Conditions for Enantioseparation of Indapamide using an Ovomucoid-Based Chiral Selector farmaciajournal.comakjournals.com

| Parameter | Optimal Condition |

| Chiral Stationary Phase | Ultron ES Ovomucoid (150 x 4.6 mm, 5 µm) |

| Mobile Phase | 10% Acetonitrile, 90% Sodium Diphosphate Buffer (10 mM) |

| pH | 3.1 |

| Flow Rate | 1 mL/min |

| Column Temperature | 20°C |

| Detection Wavelength | 242 nm |

| Retention Time (Enantiomer 1) | 5.50 min |

| Retention Time (Enantiomer 2) | 7.09 min |

| Resolution (Rs) | 3.83 |

| Selectivity (α) | 1.28 |

Method Validation and Analytical Characterization for this compound Quantification

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the quantification of this compound. Validation is performed in accordance with the International Conference on Harmonization (ICH) guidelines and encompasses several key parameters. bepls.com

A stereoselective HPLC method for the simultaneous determination of indapamide enantiomers has been developed and validated. nih.gov The enantiomeric resolution was achieved on a cellulose tris (3,5-dichlorophenylcarbamate) column, known as Chiralpak IC. nih.gov The validation of this method demonstrated its precision and accuracy. nih.gov

Linearity: The method showed a linear response for indapamide enantiomers over a concentration range of 0.05-50 μg/mL, with a correlation coefficient (r) greater than 0.999. nih.gov Another validated RP-HPLC method for indapamide demonstrated linearity in the concentration range of 10-60 μg/mL with a coefficient of determination (R²) of 0.9995.

Precision: The precision of the method was evaluated by assessing the intra-day and inter-day variations. The relative standard deviation (RSD) for within-day precision and accuracy was less than 10%. nih.gov For another validated method, the %RSD for intraday and interday precision was found to be 0.4404 and 0.5588, respectively.

Accuracy: The accuracy of the method was confirmed by recovery studies. The mean extraction efficiency was greater than 86% for each enantiomer. nih.gov In another study, the percentage recovery was found to be between 98.16% and 100.12%.

Limits of Detection (LOD) and Quantification (LOQ): The sensitivity of the analytical method is determined by its LOD and LOQ. For the stereoselective HPLC method, the limit of quantification was 0.05 μg/mL. nih.gov For a different RP-HPLC method, the LOD and LOQ for indapamide were determined to be 0.52 μg/mL and 0.78 μg/mL, respectively. A stability-indicating RP-HPLC method reported even lower LOD and LOQ values of 0.026 µg/mL and 0.071 µg/mL, respectively. rjptonline.org

The successful validation of these analytical methods ensures their suitability for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.

Table 3: Summary of Validation Parameters for Indapamide Quantification Methods

| Parameter | Reported Values | Source |

| Linearity Range | 0.05-50 μg/mL | nih.gov |

| 10-60 μg/mL | ||

| Correlation Coefficient (r or R²) | > 0.999 | nih.gov |

| 0.9995 | ||

| Precision (%RSD) | < 10% (within-day) | nih.gov |

| 0.4404 (intraday), 0.5588 (interday) | ||

| Accuracy (% Recovery) | > 86% | nih.gov |

| 98.16 – 100.12% | ||

| Limit of Quantification (LOQ) | 0.05 μg/mL | nih.gov |

| 0.78 μg/mL | ||

| 0.071 µg/mL | rjptonline.org | |

| Limit of Detection (LOD) | 0.52 μg/mL | |

| 0.026 µg/mL | rjptonline.org |

Molecular Mechanism Elucidation of R Indapamide Through Stereoselective Investigations

Stereoselective Metabolism of Indapamide (B195227) by Cytochrome P450 Enzymes

The metabolism of indapamide is extensive and primarily occurs in the liver, with cytochrome P450 (CYP) enzymes playing a crucial role. nih.govresearchgate.net Specifically, CYP3A4 is the major enzyme responsible for several metabolic pathways, including dehydrogenation, hydroxylation, and carboxylation. nih.govnih.govsemanticscholar.org

Studies using human liver microsomes and recombinant CYP3A4 have identified the dehydrogenation of the indoline (B122111) ring of indapamide to its indole (B1671886) form, known as dehydroindapamide, as a significant metabolic pathway. nih.govresearchgate.net The efficiency of this dehydrogenation by CYP3A4 is notably high. nih.govresearchgate.net In addition to CYP3A4, CYP2C19 and CYP2C8 also contribute to indapamide metabolism, although to a lesser extent. nih.govsemanticscholar.org

While much of the metabolic research has been conducted on the racemic mixture, the chiral nature of indapamide suggests that the metabolism of the (R)- and (S)-enantiomers could be stereoselective. akjournals.comakjournals.com The development of chiral separation techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis, has enabled the resolution of indapamide enantiomers, which is a critical step for studying their individual metabolic fates. nih.govakjournals.comakjournals.comnih.gov

| Parameter | Value | Reference |

| Primary Metabolizing Enzyme | CYP3A4 | nih.govresearchgate.netnih.govsemanticscholar.org |

| Other Contributing Enzymes | CYP2C19, CYP2C8 | nih.govsemanticscholar.org |

| Major Metabolic Pathway | Dehydrogenation | nih.govresearchgate.net |

| Dehydrogenation Product | Dehydroindapamide | nih.gov |

| Dehydrogenation Efficiency (Vmax/Km) by CYP3A4 | 204/min/mM | nih.gov |

Role of Epoxyeicosatrienoic Acids (EETs) in (R)-Indapamide's Molecular Actions

Recent investigations have highlighted the role of epoxyeicosatrienoic acids (EETs) in the antihypertensive effects of indapamide, potentially offering insight into the specific actions of the (R)-enantiomer. nih.govnih.gov EETs are metabolites of arachidonic acid produced by CYP epoxygenases and are known to have vasodilatory and anti-inflammatory properties. nih.govfrontiersin.org

Studies in spontaneously hypertensive rats have demonstrated that indapamide treatment increases the production of EETs, specifically 11,12-EET and 14,15-EET, in the kidney. nih.govnih.gov This effect is attributed to the upregulation of CYP2C23 expression and the downregulation of soluble epoxide hydrolase (sEH), the enzyme that degrades EETs. nih.gov The increased levels of EETs are associated with a reduction in blood pressure, oxidative stress, and inflammation. nih.govnih.gov

The link between indapamide and EETs provides a novel mechanism for its blood pressure-lowering effects that is distinct from its diuretic action. nih.govdrugbank.com Although these studies were conducted with racemic indapamide, the potential for stereoselectivity in this pathway is an important area for future research to determine if this compound has a more pronounced effect on EET-mediated signaling.

| Finding | Observation | Reference |

| Effect on EETs | Increased urinary and renovascular 11,12- and 14,15-EETs | nih.govnih.gov |

| Enzyme Regulation | Increased kidney CYP2C23 expression, decreased soluble epoxide hydrolase expression | nih.gov |

| Downstream Effects | Increased cAMP activity and protein kinase A expression in renal microvessels | nih.gov |

| Anti-inflammatory Effects | Down-regulation of p47phox, nuclear factor-κB, and transforming growth factor-β1 | nih.gov |

Interrogation of this compound Interactions with Bacterial Enzymes

In an intriguing line of research, computational studies have explored the interaction of indapamide with bacterial enzymes, specifically dihydrofolate reductase (DHFR). nih.govresearchgate.netnih.gov DHFR is a critical enzyme in the folate synthesis pathway of bacteria and is a target for antimicrobial drugs. nih.govvietnamjournal.ru

In-silico docking studies have shown that indapamide, as a sulphonamide-containing compound, can bind to the NADPH binding site of bacterial DHFR. nih.govahajournals.org This binding suggests a potential for indapamide to exhibit antibiotic-like activity by inhibiting bacterial DHFR, which could modulate the gut microbiome. nih.govresearchgate.net It is hypothesized that this modulation, particularly an increase in butyrate-producing bacteria, could contribute to the antihypertensive effects of the drug. nih.govnih.gov

While these in-silico findings are provocative, they have been performed with the general structure of indapamide. nih.govresearchgate.net Further in-vitro and in-vivo studies are necessary to confirm these interactions and to investigate whether there is a stereoselective difference in the binding of (R)- and (S)-indapamide to bacterial DHFR. Such research could reveal a novel aspect of this compound's mechanism of action related to gut microbiome modulation.

| Enzyme | Interaction | Potential Consequence | Reference |

| Bacterial Dihydrofolate Reductase (DHFR) | Binding to the NADPH binding site | Inhibition of bacterial folate synthesis, modulation of gut microbiome | nih.govahajournals.org |

| Hypothesized Outcome | Increase in butyrate-producing taxa | Contribution to antihypertensive effect | nih.govnih.gov |

Computational and in Silico Approaches to R Indapamide Research

Molecular Docking Studies of (R)-Indapamide with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how this compound interacts with its biological targets.

Ligand-Protein Binding Conformations (e.g., CYP3A4, Angiotensin-II Receptors)

Molecular docking studies have been crucial in elucidating the binding of indapamide (B195227) to key proteins. For instance, in silico docking of indapamide into the crystal structures of Cytochrome P450 3A4 (CYP3A4), a key enzyme in its metabolism, has been performed to understand the active site parameters that govern its biotransformation. nih.govpsu.edu These studies have explored how indapamide orients itself within the CYP3A4 active site, identifying key interactions that facilitate metabolic reactions like dehydrogenation and hydroxylation. nih.govresearchgate.net The use of different CYP3A4 crystal structures (e.g., 1TQN and 1W0E) has highlighted the importance of the protein's conformation, as they sometimes yield conflicting predictions about the specific amino acid residues involved, such as Arg212. nih.govnih.gov While one model suggested Arg212 was important for positioning indapamide, another indicated it was not oriented to interact with the drug. nih.gov Despite these differences, both models successfully predicted the major metabolic pathways. nih.gov

Docking studies have also explored the interaction of indapamide with the Angiotensin-II receptor, a key component of the renin-angiotensin system involved in blood pressure regulation. ijcps.comresearchgate.net One study reported a binding energy of -8.44 Kcal/mol for indapamide with this receptor, indicating a strong interaction. ijcps.com The analysis identified hydrogen bonding between indapamide and amino acid residues such as Phe391, His381, and Ala356. ijcps.com Such studies provide a structural basis for the antihypertensive effects of indapamide. researchgate.net

Structure-Activity Relationship (SAR) Prediction through Docking

Structure-Activity Relationship (SAR) studies, informed by molecular docking, help to understand how the chemical structure of a molecule relates to its biological activity. By analyzing the docked poses of indapamide and its analogs, researchers can predict which structural modifications might enhance or diminish its therapeutic effects or alter its metabolic profile. For example, docking studies have helped to rationalize the observed metabolic profile of indapamide by showing how its indoline (B122111) and chlorosulfamoylbenzamide moieties can rotate and orient within the CYP3A4 active site. researchgate.net These insights are valuable for designing new drug candidates with improved properties. nih.govsci-hub.se The understanding of intermolecular interactions, such as hydrogen bonds and van der Waals forces, derived from these studies is fundamental to predicting the structure-property relationships of potential new drugs. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of this compound and its complexes with proteins over time. MD simulations have been used to assess the stability of indapamide when bound to biological targets. researchgate.net For example, a 10ns MD simulation revealed that indapamide forms a stable complex with Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). researchgate.net Another study on the interaction of indapamide with bacterial Dihydrofolate Reductase (DHFR) used MD simulations to confirm the stability of the drug-protein complex, noting that key hydrogen bonds and pi-pi stacking interactions observed in docking were maintained throughout the simulation. nih.gov Parameters such as potential energy and radius of gyration from these simulations indicated the stability of the DHFR-indapamide complex. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules like this compound. DFT studies have been used to analyze the stable conformers of indapamide and to calculate its optimized geometry and vibrational frequencies. researchgate.net These calculations can be performed in different solvent environments to understand how the surrounding medium affects the molecule's properties. researchgate.net The electronic absorption spectra of indapamide have also been estimated using time-dependent DFT. researchgate.net Furthermore, quantum chemical calculations can provide insights into the molecule's reactivity through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. researchgate.net Such computational methods are powerful tools for characterizing the fundamental electronic properties that govern the chemical behavior of this compound. mdpi.com

Predictive Modeling of this compound's Biotransformation Pathways

Predictive modeling tools are used to forecast the metabolic fate of drugs in the body. For indapamide, computational programs like MetaSite have been used to predict the sites of metabolism by CYP3A4. nih.govresearchgate.net This software analyzes the lability of hydrogen atoms and the orientation of the molecule within the enzyme's active site. researchgate.net Predictions indicated that the C-5 hydroxylated metabolite (M1) and the dehydrogenated form, dehydroindapamide, would be major products of CYP3A4-mediated metabolism. nih.govresearchgate.net These in silico predictions have shown excellent correlation with in vitro metabolism studies using human liver microsomes. nih.gov In humans, up to 19 different metabolites of indapamide may be produced, with CYP3A4 playing a central role in hydroxylation, carboxylation, and dehydrogenation reactions. drugbank.com The development of such predictive models, often combined with analytical techniques like mass spectrometry, facilitates the identification of potential metabolites and metabolic pathways. semanticscholar.org

Q & A

Q. What are the key considerations for designing pharmacokinetic studies of (R)-Indapamide in preclinical models?

Methodological Answer: Preclinical pharmacokinetic studies require validated analytical methods to quantify this compound in biological matrices. For example, calibration curves (e.g., in rat blood, ) and validation parameters (intra-/inter-day CV < 15%, LLOQ = 1 ng/mL) must be established to ensure accuracy and reproducibility . Studies should optimize incubation conditions (e.g., substrate concentrations of 5–200 µM in human liver microsomes) to characterize metabolic kinetics and identify metabolites via LC-MS/MS .

Q. How can researchers address formulation challenges for this compound in combination therapies?

Methodological Answer: Use factorial experimental designs to evaluate excipient interactions, compression forces, and lubricant percentages in tablet formulations. Placebo formulations can reduce costs and time while isolating excipient effects. For example, filler type and compression force significantly influence tablet friability and dissolution profiles, with minimal differences observed between placebo and active formulations .

Q. What statistical approaches are recommended for analyzing antihypertensive efficacy in rodent models?

Methodological Answer: Employ repeated-measures ANOVA to account for longitudinal blood pressure data, paired with post-hoc tests (e.g., Tukey’s) for dose-response comparisons. Ensure sample sizes are justified by power analyses to detect clinically relevant BP reductions (e.g., ≥20/10 mmHg thresholds from JNC 7 guidelines) .

Advanced Research Questions

Q. How can contradictions in metabolic data between preclinical and human models be resolved?

Methodological Answer: Cross-validate findings using human liver microsomes and in vivo models. For instance, discrepancies in enzyme kinetics (e.g., CYP3A4 vs. rat CYP isoforms) require comparative studies with isoform-specific inhibitors. A tiered data presentation (main narrative + appendices) can contextualize inconsistencies, supported by pathway diagrams to illustrate interspecies variability .

Q. What strategies optimize this compound combination therapies for resistant hypertension?

Methodological Answer: Use adaptive trial designs to evaluate synergistic effects with ACE inhibitors (e.g., perindopril). Dose-response surface methodology (DRSM) can identify optimal ratios, considering JNC 7 recommendations for dual therapy when BP is >20/10 mmHg above goal. Address formulation stability challenges by co-encapsulating hygroscopic APIs with desiccants .

Q. How should researchers design clinical trials to account for this compound’s enantiomer-specific effects?

Methodological Answer: Incorporate chiral chromatography (e.g., HPLC-PDA) to monitor enantiomeric purity in sustained-release tablets. Use randomized crossover studies to compare (R)- and (S)-enantiomer pharmacokinetics, with pre-specified endpoints for BP reduction and adverse events. Adhere to CONSORT guidelines for blinding and allocation concealment .

Q. What methodologies address metabolic variability in patient subpopulations?

Methodological Answer: Stratify pharmacokinetic analyses by genetic polymorphisms (e.g., CYP2C9*3) using population pharmacokinetic (PopPK) modeling. Combine sparse sampling with nonlinear mixed-effects models (NONMEM) to estimate clearance variability in elderly or renally impaired cohorts .

Data Analysis & Reporting

Q. How should researchers present conflicting efficacy data from multi-dose trials?

Methodological Answer: Construct evidence matrices to compare outcomes across trials (e.g., ADVANCE vs. PROGRESS), highlighting dose-dependent effects (1.3 mg vs. 2.5 mg indapamide). Use meta-regression to adjust for covariates like age and comorbidities, with sensitivity analyses to assess robustness .

Q. What are best practices for validating impurity profiles in generic this compound formulations?

Methodological Answer: Follow ICH Q3B guidelines, employing HPLC-PDA with relative response factors to quantify impurities (e.g., ImB, Im3). Validate methods for specificity, accuracy (recovery 98–102%), and precision (RSD < 2%), referencing pharmacopeial standards (USP, BP) .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in enantiomer-specific studies?

Methodological Answer: Publish raw chromatographic data, calibration curves, and validation parameters in supplementary materials. Use open-source software (e.g., mzML) for metabolomics data, with detailed protocols for microsome preparation and incubation conditions .

Q. What frameworks mitigate bias in hypertension trials involving this compound?

Methodological Answer: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. Pre-register protocols on ClinicalTrials.gov , specifying primary endpoints (e.g., systolic BP reduction) and randomization methods to avoid selective outcome reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.